6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science
Mechanism of Action
Target of Action
It’s worth noting that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The compound’s interaction with its targets likely involves the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Biochemical Pathways
The compound’s synthesis involves the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles, which can lead to the formation of various functionalized tetrahydrocarbazoles .
Pharmacokinetics
The compound’s molecular weight (25014) and boiling point (3787°C at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s synthesis involves the role of various oxidants, solvents, and the concentration of reactants, suggesting that these factors may influence its action .
Biochemical Analysis
Biochemical Properties
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. Moreover, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over extended periods. In vitro and in vivo studies have demonstrated that the compound can maintain its activity for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These effects include alterations in liver and kidney function, as well as changes in hematological parameters. Threshold effects have been identified, indicating the importance of dose optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels. These interactions can affect the overall metabolic flux, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone. . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can be employed to reduce the compound, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation reactions are common substitution reactions for this compound. Reagents such as bromine, chlorine, and alkyl halides are typically used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .
Scientific Research Applications
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer, bacterial infections, and neurological disorders.
Organic Electronics: Carbazole derivatives are known for their excellent electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole
- 2,3,4,9-Tetrahydro-1H-carbazole
Uniqueness
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a bromine atom and a methyl group in its structure. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIPKRNFMHVJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507883 | |
Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78863-96-4 | |
Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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